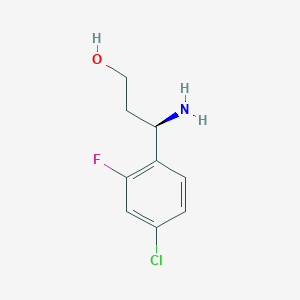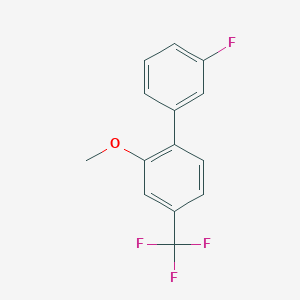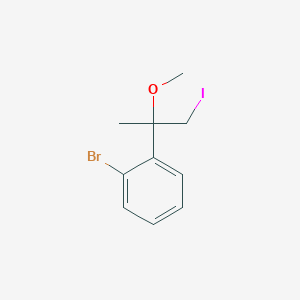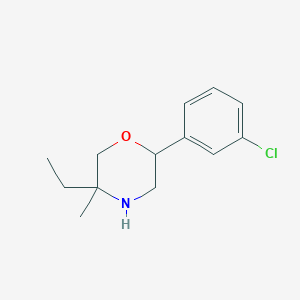
2-(3-Chlorophenyl)-5-ethyl-5-methylmorpholine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3-Chlorophenyl)-5-ethyl-5-methylmorpholine is a chemical compound that belongs to the class of morpholine derivatives. Morpholine derivatives are known for their diverse applications in various fields, including pharmaceuticals, agrochemicals, and materials science. The presence of a chlorophenyl group in the structure of this compound imparts unique chemical and biological properties to the compound.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Chlorophenyl)-5-ethyl-5-methylmorpholine typically involves the reaction of 3-chlorobenzaldehyde with ethylmethylamine in the presence of a suitable catalyst. The reaction proceeds through a series of steps, including condensation, cyclization, and reduction, to yield the desired product. The reaction conditions, such as temperature, pressure, and solvent, play a crucial role in determining the yield and purity of the final product.
Industrial Production Methods
In industrial settings, the production of this compound is often carried out using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to higher yields and consistent product quality. The use of advanced purification techniques, such as chromatography and crystallization, ensures the removal of impurities and enhances the overall efficiency of the production process.
化学反应分析
Types of Reactions
2-(3-Chlorophenyl)-5-ethyl-5-methylmorpholine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxyl derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.
Substitution: The chlorophenyl group in the compound can undergo nucleophilic substitution reactions, leading to the formation of different substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2). The reactions are typically carried out under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used. The reactions are usually performed in anhydrous solvents.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions. The reactions are often conducted in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile (CH3CN).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield corresponding oxides or hydroxyl derivatives, while reduction can produce amines or alcohols. Substitution reactions can lead to a variety of substituted derivatives with different functional groups.
科学研究应用
2-(3-Chlorophenyl)-5-ethyl-5-methylmorpholine has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of complex organic molecules
Biology: In biological research, this compound is used as a probe to study enzyme-substrate interactions and receptor binding. Its ability to interact with specific biological targets makes it a valuable tool in drug discovery and development.
Medicine: The compound has shown potential as a therapeutic agent for the treatment of various diseases. Its pharmacological properties, such as anti-inflammatory and analgesic effects, are being investigated in preclinical and clinical studies.
Industry: In the industrial sector, this compound is used as an intermediate in the production of agrochemicals, dyes, and polymers. Its versatility and reactivity make it a valuable component in various manufacturing processes.
作用机制
The mechanism of action of 2-(3-Chlorophenyl)-5-ethyl-5-methylmorpholine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, and other proteins, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, resulting in anti-inflammatory effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
相似化合物的比较
Similar Compounds
2-(3-Chlorophenyl)-5-methylmorpholine: This compound is structurally similar to 2-(3-Chlorophenyl)-5-ethyl-5-methylmorpholine but lacks the ethyl group. It exhibits similar chemical and biological properties but may differ in terms of potency and selectivity.
2-(4-Chlorophenyl)-5-ethyl-5-methylmorpholine: This compound has a similar structure but with the chlorine atom positioned at the 4-position of the phenyl ring. The change in position can affect the compound’s reactivity and biological activity.
2-(3-Bromophenyl)-5-ethyl-5-methylmorpholine: This compound contains a bromine atom instead of chlorine. The presence of bromine can influence the compound’s chemical properties and interactions with biological targets.
Uniqueness
This compound is unique due to its specific combination of functional groups and structural features. The presence of the chlorophenyl group, along with the ethyl and methyl substituents on the morpholine ring, imparts distinct chemical and biological properties to the compound. These unique features make it a valuable tool in scientific research and various industrial applications.
属性
分子式 |
C13H18ClNO |
|---|---|
分子量 |
239.74 g/mol |
IUPAC 名称 |
2-(3-chlorophenyl)-5-ethyl-5-methylmorpholine |
InChI |
InChI=1S/C13H18ClNO/c1-3-13(2)9-16-12(8-15-13)10-5-4-6-11(14)7-10/h4-7,12,15H,3,8-9H2,1-2H3 |
InChI 键 |
YRALTLQYLLJUMK-UHFFFAOYSA-N |
规范 SMILES |
CCC1(COC(CN1)C2=CC(=CC=C2)Cl)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


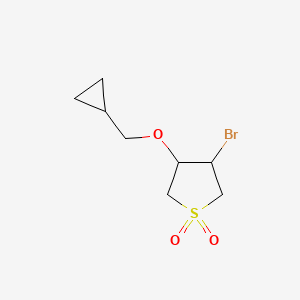

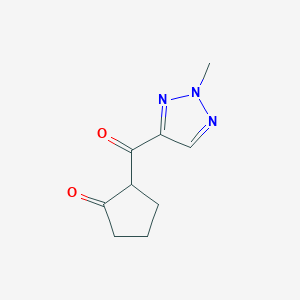
![1-[(Oxolan-2-yl)methyl]-1H-1,2,3-triazol-4-amine](/img/structure/B15240668.png)
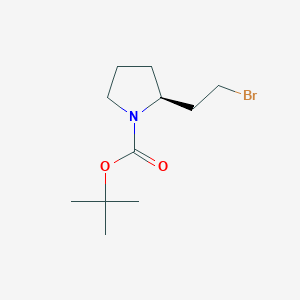
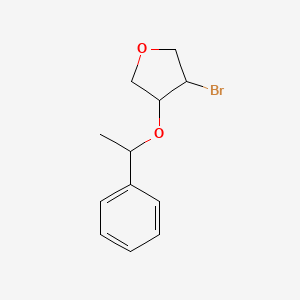
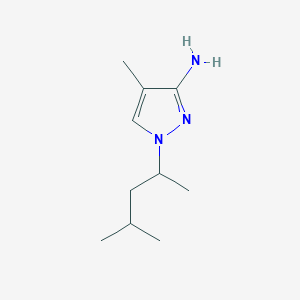
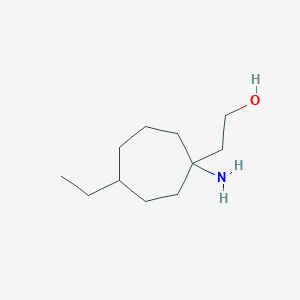

![3-Bromo-5-methyl-2-(propan-2-yl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine](/img/structure/B15240713.png)
